2-Hydroxy-2-methylpropiophenone

Beschreibung

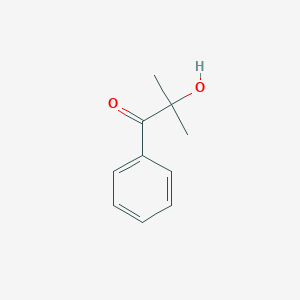

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLYCEVDHLAQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044830 | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 1-Propanone, 2-hydroxy-2-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7473-98-5 | |

| Record name | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7473-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl isopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 2-hydroxy-2-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL ISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0LRG273AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxy-2-methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-2-methylpropiophenone is a highly efficient Type I photoinitiator that plays a critical role in a multitude of ultraviolet (UV) light-cured applications, including coatings, inks, adhesives, and the fabrication of biocompatible materials such as hydrogels. Its mechanism of action is centered around a Norrish Type I cleavage reaction upon exposure to UV radiation, leading to the generation of two distinct free radical species. These radicals are responsible for initiating the polymerization of various monomers and oligomers. This technical guide provides a comprehensive overview of the photochemical mechanism of 2-Hydroxy-2-methylpropiophenone, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Photochemical Mechanism: Norrish Type I Cleavage

The primary mechanism of action for 2-Hydroxy-2-methylpropiophenone is a photochemical process known as a Norrish Type I reaction. This process can be broken down into the following key steps:

-

Photoexcitation: Upon absorption of UV light, typically in the 200-400 nm range, the 2-Hydroxy-2-methylpropiophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[1]

-

Intersystem Crossing: The molecule then undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[1]

-

α-Cleavage (Alpha-Cleavage): From the excited triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom. This α-scission is the hallmark of the Norrish Type I reaction.[1]

-

Radical Generation: This cleavage event results in the formation of two distinct and highly reactive free radical species: a benzoyl radical and a 2-hydroxy-2-propyl radical.[1]

-

Initiation of Polymerization: Both the benzoyl and the 2-hydroxy-2-propyl radicals can initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, by attacking their carbon-carbon double bonds. This initiates a chain reaction that leads to the rapid formation of a crosslinked polymer network.[1]

The efficiency of this process is a key attribute of 2-Hydroxy-2-methylpropiophenone, making it a highly effective photoinitiator for a wide range of applications.

Signaling Pathway Diagram

References

An In-Depth Technical Guide to the Photophysical Properties of 2-Hydroxy-2-methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 2-Hydroxy-2-methylpropiophenone (HMPP), a widely utilized photoinitiator. This document details its absorption and emission characteristics, the mechanism of photoinitiation, and relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the characterization of its photophysical properties.

Introduction

2-Hydroxy-2-methylpropiophenone, also known as HMPP or by the trade name Irgacure 1173, is a highly efficient Type I photoinitiator.[1] Upon exposure to ultraviolet (UV) radiation, it undergoes a Norrish Type I cleavage to generate free radicals, which subsequently initiate polymerization.[2][3] Its high efficiency and low yellowing properties make it a popular choice in a variety of applications, including coatings, inks, adhesives, and in the fabrication of advanced materials like hydrogels.[1][4] Understanding its photophysical properties is critical for optimizing its performance in these applications.

Photophysical and Photochemical Properties

The photochemical activity of HMPP is dictated by its electronic structure and the transitions that occur upon absorption of UV light. The key events are excitation, intersystem crossing, and α-cleavage, which are detailed below.

Absorption and Emission Spectra

2-Hydroxy-2-methylpropiophenone exhibits a broad absorption spectrum in the UV region, typically ranging from 200 to 400 nm.[5] This broad absorption allows for the use of various UV light sources. Specific absorption peaks have been reported at approximately 230 nm, 244 nm, 278 nm, and 322 nm.[2][4][6] The absorption peak around 230-244 nm is attributed to the n→π* transition of the carbonyl group.[6][7]

Upon excitation, HMPP can emit light through fluorescence. It exhibits a fluorescence emission peak in the visible range at approximately 350 nm.[2][6]

Photoinitiation Mechanism: Norrish Type I Reaction

The primary photochemical process for HMPP is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbonyl bond.[2][3] The process can be summarized in the following steps:

-

UV Absorption: The HMPP molecule in its ground state (S₀) absorbs a photon of UV light, promoting it to an excited singlet state (S₁).[1]

-

Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a more stable triplet state (T₁).[1] For acetophenone (B1666503), a related molecule, the intersystem crossing quantum yield is close to unity.[8]

-

α-Cleavage: From the excited triplet state, the molecule undergoes rapid α-cleavage of the bond between the carbonyl group and the adjacent tertiary carbon atom.[1] This cleavage generates two distinct free radicals: a benzoyl radical and a 2-hydroxy-2-propyl radical.[1]

These highly reactive radicals are the primary initiators for the polymerization of monomers and oligomers.[1]

Quantitative Photophysical Data

The efficiency of the photoinitiation process is governed by several quantitative photophysical parameters. The following tables summarize the available data for 2-Hydroxy-2-methylpropiophenone and related compounds.

| Property | Symbol | Value | Wavelength (nm) | Solvent | Reference(s) |

| Molar Extinction Coefficient | ε | 9.2 x 10⁴ L·mol⁻¹·cm⁻¹ | 243 | Not Specified | [7] |

| Molar Extinction Coefficient | ε | Data not available | 278 | - | - |

| Molar Extinction Coefficient | ε | Data not available | 322 | - | - |

| Fluorescence Quantum Yield | Φf | Data not available | - | - | - |

| Phosphorescence Quantum Yield | Φp | ~1 (for Acetophenone upon S₁ excitation) | - | - | [8][9] |

| Intersystem Crossing Quantum Yield | Φisc | ~1 (for Acetophenone) | - | - | [8] |

| α-Cleavage Rate Constant | kα | Data not available | - | - | - |

Table 1: Photophysical Parameters of 2-Hydroxy-2-methylpropiophenone and Related Compounds.

| Property | Value | Reference(s) |

| Molecular Weight | 164.20 g/mol | |

| Density | 1.077 g/mL at 25 °C | |

| Boiling Point | 102-103 °C at 4 mmHg | |

| Refractive Index | n20/D 1.533 | [10] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Solubility | Practically insoluble in water; soluble in organic solvents | [2][12] |

Table 2: Physical Properties of 2-Hydroxy-2-methylpropiophenone.

Experimental Protocols

Accurate determination of the photophysical properties of HMPP requires standardized experimental procedures. The following sections provide detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of HMPP.

Materials:

-

2-Hydroxy-2-methylpropiophenone (HMPP)

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks

-

Analytical balance

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of HMPP and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range to 200-450 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorption.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer. Record the absorbance spectrum.

-

Repeat for all concentrations.

-

Data Analysis:

-

Plot absorbance at the absorption maxima (e.g., 243 nm) versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot will be the molar extinction coefficient (ε) since the path length (b) is 1 cm.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and fluorescence quantum yield (Φf) of HMPP.

Materials:

-

HMPP solution of known concentration (prepared as in 4.1, with absorbance < 0.1 at the excitation wavelength)

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to one of the absorption maxima of HMPP (e.g., 244 nm). Set the emission scan range (e.g., 260-600 nm).

-

Standard Measurement:

-

Prepare a solution of the fluorescent standard with an absorbance at the excitation wavelength that is closely matched to the HMPP sample.

-

Record the fluorescence emission spectrum of the standard.

-

-

Sample Measurement:

-

Record the fluorescence emission spectrum of the HMPP solution under the identical instrument settings used for the standard.

-

-

Solvent Blank: Record the emission spectrum of the pure solvent to subtract any background signal.

-

Data Analysis (Relative Quantum Yield Calculation):

-

Correct the emission spectra for the instrument's response and subtract the solvent blank.

-

Integrate the area under the corrected emission curves for both the sample (A_sample) and the standard (A_standard).

-

Measure the absorbance of the sample (Abs_sample) and the standard (Abs_standard) at the excitation wavelength.

-

Calculate the fluorescence quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²)

where Φf_standard is the quantum yield of the standard, and n is the refractive index of the solvent.

-

Visualizations

Photochemical Reaction Pathway

Caption: Photochemical pathway of 2-Hydroxy-2-methylpropiophenone.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for determining key photophysical properties.

Conclusion

2-Hydroxy-2-methylpropiophenone is a highly effective photoinitiator due to its favorable photophysical properties. Its strong absorption in the UV range, efficient intersystem crossing, and subsequent Norrish Type I cleavage lead to the rapid generation of free radicals that initiate polymerization. While some quantitative data, such as the molar extinction coefficient at its primary absorption maximum, are available, further research is needed to fully quantify all photophysical parameters, including fluorescence and phosphorescence quantum yields and cleavage rate constants. The detailed experimental protocols provided in this guide offer a framework for researchers to accurately characterize these and other photophysical properties, enabling the continued optimization and application of this important photoinitiator.

References

- 1. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 | Benchchem [benchchem.com]

- 2. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. 2-Hydroxy-2-methyl-1-phenyl-1-propanone, CAS 7473-98-5 [sellchems.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical study of the photochemical generation of triplet acetophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 [chemicalbook.com]

- 11. CheMondis Marketplace [chemondis.com]

- 12. lookchem.com [lookchem.com]

An In-depth Technical Guide to the UV Absorption Spectrum of 2-Hydroxy-2-methylpropiophenone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of 2-Hydroxy-2-methylpropiophenone, a widely used Type I photoinitiator.[1] Known commercially by trade names such as Darocur 1173, HMPP, and Photocure-1173, this compound is critical in initiating polymerization in UV-curable systems like coatings, inks, and adhesives.[2][3] Its effectiveness is intrinsically linked to its ability to absorb UV radiation, which leads to the generation of free radicals that initiate polymerization.[4][5]

UV Absorption Data

2-Hydroxy-2-methylpropiophenone exhibits a broad absorption spectrum in the UV region, generally spanning from 200 to 400 nm.[1][2] This allows for efficient curing using various UV light sources. The primary absorption is attributed to the n→π* electronic transition of its carbonyl group.[5][6] Key quantitative data regarding its absorption maxima (λmax) and molar extinction coefficient (εmax) are summarized below. Differences in reported λmax values can be attributed to variations in solvent polarity and experimental conditions.[7]

| Parameter | Value | Solvent/Conditions | Source(s) |

| Absorption Peaks (λmax) | 244 nm, 278 nm, 322 nm | Not Specified | [3] |

| Absorption Peak (λmax) | ~230 nm | Not Specified | [5][6] |

| Absorption Peak (λmax) | 243 nm | Acetonitrile (B52724) | [8] |

| Molar Extinction Coefficient (εmax) | 9.2 x 10⁴ L·mol⁻¹·cm⁻¹ | Acetonitrile | [8] |

Photoinitiation Mechanism

Upon absorbing UV light, 2-Hydroxy-2-methylpropiophenone undergoes a unimolecular bond cleavage known as a Norrish Type I reaction.[1][6] This process involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon, directly generating two distinct free radicals: a benzoyl radical and a 2-hydroxy-2-propyl radical.[1] These highly reactive species then initiate the polymerization of monomers and oligomers in the formulation.[1]

Caption: Photoinitiation pathway of 2-Hydroxy-2-methylpropiophenone.

Experimental Protocol: UV-Vis Spectroscopy

This section details a standard methodology for determining the UV absorption spectrum of 2-Hydroxy-2-methylpropiophenone.

1. Materials and Equipment:

-

2-Hydroxy-2-methylpropiophenone (≥97% purity)

-

Spectrophotometric grade solvent (e.g., acetonitrile or methanol)[9][10]

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of 2-Hydroxy-2-methylpropiophenone.

-

Dissolve the compound in the chosen solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV analysis (e.g., in the range of 1x10⁻⁵ mol·L⁻¹).[8] The concentration should be chosen to ensure the maximum absorbance falls within the linear range of the instrument (typically < 1.5).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength scan range (e.g., 200 nm to 400 nm).

-

Set the scan speed and slit width according to the instrument's specifications for optimal resolution.

-

-

Measurement:

-

Fill two quartz cuvettes with the pure solvent to be used as the reference (blank).

-

Place the cuvettes in the reference and sample holders of the spectrophotometer.

-

Perform a baseline correction or "auto-zero" with the solvent-filled cuvettes to subtract any absorbance from the solvent and the cuvettes themselves.[11]

-

Remove the cuvette from the sample holder and replace it with a cuvette containing the prepared solution of 2-Hydroxy-2-methylpropiophenone.

-

Initiate the scan to record the absorption spectrum.

-

-

Data Analysis:

-

The resulting spectrum will plot absorbance versus wavelength.

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) at each λmax can be calculated using the Beer-Lambert Law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length.

-

Caption: Workflow for obtaining a UV absorption spectrum.

References

- 1. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Hydroxy-2-methyl-1-phenyl-1-propanone, CAS 7473-98-5 [sellchems.com]

- 4. zhishangchemical.com [zhishangchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uvebtech.com [uvebtech.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

2-Hydroxy-2-methylpropiophenone (CAS 7473-98-5): A Technical Guide

Introduction

2-Hydroxy-2-methylpropiophenone, identified by CAS number 7473-98-5, is a highly efficient organic compound primarily utilized as a radical photoinitiator.[1][2][3] Also known by trade names such as Darocur® 1173 and Irgacure® 1173, it is a key component in formulations that cure or solidify upon exposure to ultraviolet (UV) light.[4] Its ability to generate free radicals upon UV irradiation makes it indispensable in a wide array of applications, including UV-curable coatings, inks, adhesives, and dental composites.[5][6] This technical guide provides an in-depth overview of its core properties, mechanism of action, experimental protocols, and safety information for researchers, scientists, and professionals in drug development and material science.

Core Properties

The fundamental physicochemical and spectral properties of 2-Hydroxy-2-methylpropiophenone are summarized below.

Physicochemical Data

The compound is typically a colorless to pale yellow clear liquid at room temperature.[2][6][7] Key quantitative properties are detailed in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [8][9] |

| Molecular Weight | 164.20 g/mol | [4][5] |

| Appearance | Colorless to pale yellow clear liquid | [2][6][7] |

| Melting Point | 4 °C | [2][7] |

| Boiling Point | 102 - 103 °C at 4-5 mmHg (5 hPa) | [1][4][7] |

| Density | 1.077 g/mL at 25 °C | [1][9] |

| Flash Point | 122 °C (252 °F) - closed cup | [1][4][7] |

| Refractive Index (n20/D) | 1.533 | [1][9] |

| Water Solubility | 13.3 g/L at 20 °C | [4][7] |

| Partition Coefficient (log Pow) | 1.62 at 25 °C | [7] |

| Vapor Pressure | 0.01 hPa at 25 °C | [4][7] |

| Auto-ignition Temperature | 446 °C at 995 - 1006 hPa | [4][7] |

Spectral Properties

2-Hydroxy-2-methylpropiophenone exhibits strong absorption in the UV spectrum, which is fundamental to its function as a photoinitiator.[5][6]

| Spectral Data Type | Key Characteristics | Reference |

| UV-Vis Absorption | Broad absorption spectrum from 200-400 nm | [5][10] |

| Fluorescence | Exhibits fluorescence upon photoexcitation, with a maximum emission peak around 350 nm | [6] |

| ¹H NMR, ¹³C NMR | Spectra available for structural confirmation | [11][12] |

| IR Spectrum | Spectrum available for functional group identification | [12] |

| Mass Spectrometry | Data available for molecular weight and fragmentation analysis | [11] |

Mechanism of Action: Photoinitiation

2-Hydroxy-2-methylpropiophenone is classified as a Type I photoinitiator, meaning it undergoes intramolecular bond cleavage upon absorbing UV light to directly generate free radicals.[10] This process is known as a Norrish Type I reaction or α-cleavage.[6][10]

Upon exposure to UV radiation (typically in the 200-400 nm range), the molecule is promoted to an excited state.[10] From this excited state, it undergoes rapid homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom.[10] This α-scission event results in the formation of two distinct and highly reactive free radicals: a benzoyl radical and a 2-hydroxy-2-propyl radical.[10] These radicals are the primary species that initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, by attacking their carbon-carbon double bonds, thereby starting the chain reaction that leads to the formation of a crosslinked polymer network.[10]

Applications

The efficiency and versatility of 2-Hydroxy-2-methylpropiophenone make it a preferred choice in numerous industrial and research applications.

-

UV-Curable Systems : It is extensively used in coatings, inks, and adhesives.[5] UV curing offers significant advantages over traditional thermal curing, including faster cure times, lower energy consumption, and reduced emission of volatile organic compounds (VOCs).[5][10]

-

Dental Materials : The compound is employed in light-curable dental composites and adhesives, where rapid and complete curing is essential for mechanical strength and biocompatibility.[5] Its use can lead to materials with low shrinkage and high monomer conversion.[5]

-

3D Printing and Photolithography : Its ability to initiate polymerization with high spatial and temporal control is leveraged in stereolithography (SLA) and other photopolymerization-based 3D printing technologies.[13]

-

Organic Synthesis : Beyond photopolymerization, it serves as a valuable intermediate or building block in organic synthesis.[13][14] It participates in palladium-catalyzed cross-coupling reactions with aryl bromides to form complex carbon-carbon bonds, which is a key step in synthesizing pharmaceutical intermediates and functional materials.[6][14]

Experimental Protocols

Detailed methodologies for common experiments involving 2-Hydroxy-2-methylpropiophenone are provided below.

Protocol 1: General UV Curing of a Polymer Film

This protocol describes a typical procedure for creating a crosslinked polymer film using 2-Hydroxy-2-methylpropiophenone as the photoinitiator.

Materials:

-

Reactive Oligomer/Monomer blend (e.g., Urethane Acrylate, Isobornyl Acrylate)

-

2-Hydroxy-2-methylpropiophenone (Photoinitiator)

-

Substrate (e.g., glass slide, metal panel)

-

Film applicator or spin coater

-

UV curing system (e.g., high-pressure mercury lamp, UV LED with λ = 365 nm)

Procedure:

-

Formulation Preparation : In a light-protected container (e.g., an amber vial), prepare the photocurable resin. A typical formulation might consist of 95-99% by weight of the monomer/oligomer blend and 1-5% by weight of 2-Hydroxy-2-methylpropiophenone.[15][16] Mix thoroughly until the photoinitiator is completely dissolved.

-

Film Application : Apply a thin, uniform layer of the resin onto the desired substrate. The thickness can be controlled using a film applicator of a specific gap size or by adjusting the parameters of a spin coater.

-

UV Curing : Place the coated substrate under the UV lamp. Expose the film to UV radiation. The required exposure time and intensity will depend on the film thickness, photoinitiator concentration, and the specific reactivity of the monomer system. Curing is typically complete within seconds to minutes.[16][17]

-

Characterization : Assess the cured film for properties such as tack-free surface, hardness, adhesion, and solvent resistance to confirm complete polymerization.

Protocol 2: Synthesis of a Trifluoromethyl-(2-benzoyl) isopropyl thio peroxide

This protocol, adapted from the literature, demonstrates the use of 2-Hydroxy-2-methylpropiophenone as a reactant in organic synthesis.[13]

Materials:

-

N-trifluoromethylthio-saccharin (110 mg, 0.39 mmol)

-

2-Hydroxy-2-methylpropiophenone (50.0 mg, 0.3 mmol)

-

Triethylamine (96 μL, 0.69 mmol)

-

Dichloromethane (5 mL)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup : To a 50 mL flask, add N-trifluoromethylthio-saccharin, 2-Hydroxy-2-methylpropiophenone, triethylamine, and dichloromethane.[13]

-

Reaction Execution : Stir the reaction mixture at room temperature for 5 minutes.[13]

-

Purification : After the reaction is complete, quickly pass the reaction solution through a short silica gel column.[13]

-

Workup : Wash the column with additional dichloromethane. Combine the organic fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[13]

-

Product Isolation : The process yields trifluoromethyl-(2-benzoyl) isopropyl thio peroxide. An isolated yield of 90% (72 mg) has been reported for this specific reaction.[13]

Safety and Handling

Proper handling of 2-Hydroxy-2-methylpropiophenone is crucial to ensure laboratory safety. The following table summarizes key toxicological and safety data based on available Safety Data Sheets (SDS).[4][7]

| Safety Aspect | Information | Reference |

| GHS Classification | Acute Toxicity, Oral (Category 4); Harmful to aquatic life with long lasting effects. | [1][4] |

| Hazard Statements | H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects. | [1][4] |

| Acute Toxicity (Oral) | LD50 Oral - Rat - 1,694 mg/kg | [7] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, protective clothing. Use a dust mask or respirator in case of inadequate ventilation. | [1][4][8] |

| Handling | Avoid contact with skin and eyes. Do not breathe vapors or mist. Handle in a well-ventilated area. Wash hands thoroughly after handling. | [4][8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and direct light. | [4][8] |

| First Aid (If Swallowed) | Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Call a physician. | [4][7] |

| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [7] |

| First Aid (Eye Contact) | Rinse out with plenty of water. Remove contact lenses if present and easy to do. | [7] |

Conclusion

2-Hydroxy-2-methylpropiophenone is a cornerstone photoinitiator in the field of polymer science and UV-curing technology. Its well-understood Norrish Type I cleavage mechanism provides a reliable and efficient source of free radicals for initiating polymerization. With broad applications ranging from industrial coatings to advanced organic synthesis, a thorough understanding of its properties, handling, and experimental use is essential for professionals in chemistry and material science. The data and protocols presented in this guide serve as a comprehensive resource for its effective and safe utilization in research and development.

References

- 1. 2-Hydroxy-2-methylpropiophenone 97 7473-98-5 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 [chemicalbook.com]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. nbinno.com [nbinno.com]

- 6. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]

- 7. 2-Hydroxy-2-methylpropiophenone - Safety Data Sheet [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 2-Hydroxy-2-methylpropiophenone 97 7473-98-5 [sigmaaldrich.com]

- 10. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 | Benchchem [benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Hydroxy-2-methylpropiophenone(7473-98-5) IR Spectrum [chemicalbook.com]

- 13. 2-Hydroxy-2-methylpropiophenone- an effective photoinitiator_Chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure - PMC [pmc.ncbi.nlm.nih.gov]

The Norrish Type I Reaction of 2-Hydroxy-2-methylpropiophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylpropiophenone, a widely utilized Type I photoinitiator, plays a pivotal role in a myriad of photochemical applications, most notably in UV-curable coatings, inks, adhesives, and the fabrication of hydrogels for biomedical applications. Its efficacy lies in its ability to undergo a Norrish Type I reaction upon exposure to ultraviolet radiation, a process that generates highly reactive free radicals. These radicals are subsequently capable of initiating rapid polymerization of various monomers and oligomers. This technical guide provides a comprehensive overview of the Norrish Type I reaction of 2-Hydroxy-2-methylpropiophenone, detailing the photochemical mechanism, quantitative aspects of the reaction, and experimental protocols for its investigation.

The Norrish Type I Reaction Mechanism

The Norrish Type I reaction is a photochemical process that involves the homolytic cleavage of the carbon-carbon bond alpha to a carbonyl group in an excited state ketone. In the case of 2-Hydroxy-2-methylpropiophenone, this α-cleavage is a highly efficient primary photochemical process.

Primary Photochemical Process: α-Cleavage

Upon absorption of UV light, typically in the 200-400 nm range, the 2-Hydroxy-2-methylpropiophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to the more stable triplet state (T₁). From this excited triplet state, the molecule undergoes rapid α-cleavage of the bond between the carbonyl carbon and the quaternary carbon.[1] This cleavage event results in the formation of two distinct and highly reactive radical species: a benzoyl radical and a 2-hydroxy-2-propyl radical.[1]

The overall primary photochemical process can be summarized as follows:

-

Photoexcitation: C₆H₅C(=O)C(CH₃)₂OH + hν → [C₆H₅C(=O)C(CH₃)₂OH]* (S₁ or T₁)

-

α-Cleavage (Norrish Type I): [C₆H₅C(=O)C(CH₃)₂OH]* → C₆H₅C•=O (Benzoyl radical) + •C(CH₃)₂OH (2-hydroxy-2-propyl radical)

// Nodes Substrate [label="2-Hydroxy-2-methylpropiophenone\n(Ground State, S₀)", fillcolor="#F1F3F4"]; ExcitedState [label="Excited State\n(S₁ or T₁)", fillcolor="#FBBC05", fontcolor="#202124"]; BenzoylRadical [label="Benzoyl Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HydroxypropylRadical [label="2-Hydroxy-2-propyl Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> ExcitedState [label="hν (UV light)"]; ExcitedState -> BenzoylRadical [label="α-Cleavage"]; ExcitedState -> HydroxypropylRadical [label="α-Cleavage"]; } caption: "Norrish Type I α-Cleavage of 2-Hydroxy-2-methylpropiophenone."

Secondary Reactions of the Generated Radicals

The benzoyl and 2-hydroxy-2-propyl radicals are highly reactive and can participate in several secondary reactions, which are crucial for the overall application of this photoinitiator, particularly in polymerization.

-

Initiation of Polymerization: Both the benzoyl and the 2-hydroxy-2-propyl radical can initiate the polymerization of monomers, such as acrylates and methacrylates, by adding to the double bond of the monomer. This is the primary function of 2-Hydroxy-2-methylpropiophenone as a photoinitiator.

-

Radical Recombination: The generated radicals can recombine to reform the parent molecule or form other products. For instance, two benzoyl radicals can combine to form benzil, or a benzoyl radical can combine with a 2-hydroxy-2-propyl radical.

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the system.

-

Reaction with Oxygen: In the presence of oxygen, the generated radicals can react to form peroxyl radicals, which can inhibit or retard the polymerization process.

// Nodes Radicals [label="Benzoyl Radical +\n2-Hydroxy-2-propyl Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymerization [label="Initiation of\nPolymerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recombination [label="Radical Recombination\nProducts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_Abstraction [label="Hydrogen Abstraction\nProducts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygen_Reaction [label="Peroxyl Radicals\n(Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; Monomer [label="Monomer", shape=ellipse, fillcolor="#F1F3F4"]; Solvent [label="Solvent/Other", shape=ellipse, fillcolor="#F1F3F4"]; Oxygen [label="O₂", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Radicals -> Polymerization; Radicals -> Recombination; Radicals -> H_Abstraction; Radicals -> Oxygen_Reaction; Monomer -> Polymerization; Solvent -> H_Abstraction; Oxygen -> Oxygen_Reaction; } caption: "Secondary reactions of radicals from 2-Hydroxy-2-methylpropiophenone."

Quantitative Data

The efficiency of the Norrish Type I reaction and the subsequent radical reactions can be quantified by several parameters, including quantum yields and rate constants.

| Parameter | Value | Conditions | Source |

| Triplet Quantum Yield (ΦT) | ~0.25 | Deaerated solutions | [2] |

| Triplet State Lifetime (τT) | Hundreds of picoseconds | Dependent on solvent polarity | [2] |

| α-Cleavage Time | ~100 ps | Gas phase (estimated) | [2] |

| Benzoyl Radical Recombination Rate Constant | Varies significantly with medium | - | [3] |

| Rate of Initiation (Ri) | Ri = 2 * f * kd * [I] | General radical polymerization | [4] |

Experimental Protocols

The study of the Norrish Type I reaction of 2-Hydroxy-2-methylpropiophenone and the behavior of the resulting radicals often involves steady-state photolysis and time-resolved spectroscopy techniques.

Steady-State Photolysis

Objective: To determine the quantum yield of disappearance of 2-Hydroxy-2-methylpropiophenone and identify the major photoproducts.

Methodology:

-

Sample Preparation: Prepare a solution of 2-Hydroxy-2-methylpropiophenone in a suitable solvent (e.g., acetonitrile, methanol) of a known concentration (e.g., 10⁻³ M). The solution should be placed in a quartz cuvette. For quantum yield determination, an actinometer solution (e.g., potassium ferrioxalate) should also be prepared.

-

Degassing: If the influence of oxygen is to be excluded, the sample solution should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes.

-

Irradiation: Irradiate the sample and actinometer solutions in parallel using a light source with a specific wavelength (e.g., 313 nm or 365 nm) isolated using a monochromator or appropriate filters. A merry-go-round reactor is often used to ensure equal irradiation of the sample and actinometer.

-

Analysis:

-

Monitor the disappearance of the 2-Hydroxy-2-methylpropiophenone at various irradiation times using UV-Vis spectrophotometry by measuring the decrease in its characteristic absorption band.

-

Analyze the formation of photoproducts using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

-

Quantum Yield Calculation: The quantum yield of disappearance (Φ-PI) is calculated by comparing the number of moles of photoinitiator reacted with the number of photons absorbed, the latter being determined from the actinometer.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Prep [label="Prepare Sample and\nActinometer Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degas [label="Degas Solutions\n(if required)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Irradiate [label="Irradiate in\nMerry-Go-Round Reactor", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Sample [label="Analyze Sample\n(UV-Vis, GC-MS, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Actinometer [label="Analyze Actinometer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate Quantum Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Prep; Prep -> Degas; Degas -> Irradiate; Irradiate -> Analyze_Sample; Irradiate -> Analyze_Actinometer; Analyze_Sample -> Calculate; Analyze_Actinometer -> Calculate; Calculate -> End; } caption: "Workflow for Steady-State Photolysis Experiment."

Laser Flash Photolysis (LFP)

Objective: To detect and characterize the transient species (excited states and radicals) and determine their lifetimes and reaction rate constants.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-Hydroxy-2-methylpropiophenone in a suitable solvent in a quartz flow cell. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the laser excitation wavelength.

-

Experimental Setup: A typical LFP setup consists of a pulsed laser for excitation (e.g., Nd:YAG laser, 355 nm), a monitoring light source (e.g., xenon arc lamp), a monochromator, and a fast detector (e.g., photomultiplier tube or CCD camera) connected to a digital oscilloscope.

-

Data Acquisition:

-

The sample is excited with a short laser pulse (nanosecond or picosecond duration).

-

The change in absorbance of the sample at a specific wavelength is monitored over time, from microseconds to seconds.

-

By varying the monitoring wavelength, a time-resolved transient absorption spectrum can be constructed.

-

-

Kinetic Analysis:

-

The decay of the transient absorption signals provides the lifetimes of the excited states and radicals.

-

By adding a quencher (e.g., a monomer or oxygen) at various concentrations, the rate constant for the reaction of the transient species with the quencher can be determined from the quenching kinetics (Stern-Volmer analysis).

-

// Nodes Laser [label="Pulsed Laser\n(Excitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample [label="Sample in\nFlow Cell", fillcolor="#F1F3F4"]; Lamp [label="Monitoring Lamp", fillcolor="#FBBC05", fontcolor="#202124"]; Monochromator [label="Monochromator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detector [label="Detector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oscilloscope [label="Oscilloscope", fillcolor="#34A853", fontcolor="#FFFFFF"]; Computer [label="Computer", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Laser -> Sample; Lamp -> Sample; Sample -> Monochromator; Monochromator -> Detector; Detector -> Oscilloscope; Oscilloscope -> Computer; } caption: "Schematic of a Laser Flash Photolysis (LFP) setup."

Conclusion

The Norrish Type I reaction of 2-Hydroxy-2-methylpropiophenone is a cornerstone of its function as a highly efficient photoinitiator. The rapid and efficient generation of benzoyl and 2-hydroxy-2-propyl radicals upon UV irradiation drives the polymerization of a wide range of monomers. Understanding the intricate details of the photochemical mechanism, the quantitative aspects of the reaction, and the experimental methodologies for its study is crucial for the optimization of existing applications and the development of novel photopolymer-based technologies in materials science and drug development. Further research to elucidate the precise rate constants of the secondary radical reactions under various conditions will undoubtedly contribute to a more comprehensive understanding and broader application of this versatile photoinitiator.

References

Darocur 1173: A Technical Guide for Researchers in Photopolymerization

An In-depth Examination of its Applications and Mechanisms in Scientific Research

Darocur 1173, also known by its chemical name 2-Hydroxy-2-methyl-1-phenyl-propan-1-one and the trade name Irgacure 1173, is a highly efficient and versatile liquid photoinitiator extensively utilized in research to initiate the photopolymerization of unsaturated prepolymers and monomers.[1][2][3] Its widespread adoption in scientific and industrial applications stems from its excellent performance characteristics, including high initiation efficiency, good solvency, and its non-yellowing nature, making it particularly suitable for clear coatings and materials where color stability is crucial.[1][4][5]

This technical guide provides a comprehensive overview of Darocur 1173's use in research, with a focus on its mechanism of action, key applications, and detailed experimental considerations for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Norrish Type I Photoinitiator

Darocur 1173 is a free-radical photoinitiator that functions via a Norrish Type I cleavage mechanism.[6][7] Upon absorption of ultraviolet (UV) light, the molecule undergoes homolytic cleavage of the α-carbon-carbonyl bond, generating two highly reactive free radicals.[6] These radicals subsequently initiate the polymerization of monomer and oligomer units, leading to the formation of a crosslinked polymer network.[7] The efficiency of this process is underscored by its high quantum yield.[6]

The absorption spectrum of Darocur 1173 shows characteristic peaks around 244 nm, 278 nm, and 330 nm, with strong absorption extending up to approximately 350 nm.[5][8] This makes it compatible with a range of UV light sources, with a wavelength of 365 nm being commonly employed for efficient curing.[9][10]

Key Research Applications

The primary application of Darocur 1173 in a research context is as a photoinitiator for UV-curing systems.[7] Its versatility allows for its use in a wide array of formulations, including:

-

UV-Curable Coatings and Inks: Darocur 1173 is frequently used to initiate the rapid curing of acrylate-based coatings on various substrates such as paper, metal, and plastic.[1] Its liquid form and good miscibility with most organic solvents and acrylate (B77674) monomers facilitate its easy incorporation into formulations.[1]

-

Adhesives: It plays a crucial role in the formulation of UV-curable adhesives, where rapid and controlled curing is essential.[11]

-

Biomaterials and Hydrogels: A significant area of research involves the use of Darocur 1173 in the fabrication of biocompatible hydrogels for tissue engineering, drug delivery, and biosensor applications.[9] It is often used to crosslink hydrophilic monomers like poly(ethylene glycol) dimethacrylate (PEG-DMA) and acrylic acid to form three-dimensional polymer networks that can encapsulate cells or biomolecules.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Darocur 1173 in research applications.

| Property | Value | Source(s) |

| Chemical Name | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | [1] |

| CAS Number | 7473-98-5 | [1] |

| Molecular Weight | 164.2 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Absorption Peaks | 244 nm, 278 nm, 330 nm | [5] |

| Optimal UV Wavelength | 320-365 nm | [8] |

| Miscibility | >50g/100g in most common organic solvents and acrylate monomers | [1] |

| Solubility in Water | Practically insoluble | [1] |

Table 1: Physicochemical Properties of Darocur 1173

| Application | Monomer/Oligomer System | Recommended Concentration (% w/w) | UV Curing Conditions | Source(s) |

| Thin Film Coatings (5 – 20 µm) | Acrylates | 2.0 – 4.0 | - | [1] |

| Thick Film Coatings (20 – 2000 µm) | Acrylates | 1.0 – 3.0 | - | [1] |

| Epoxy Diacrylate/Hexanediol Diacrylate Coatings | EDA/HDDA (50/50) | 1.0 | - | [12][13] |

| PEG-DMA Hydrogels | Poly(ethylene glycol) dimethacrylate in PBS | 10 mM (approx. 0.16% w/v) | 365 nm, 4-15 min | [9] |

| Acrylic Acid Hydrogels | Acrylic Acid and N,N'-methylenebisacrylamide in DMSO/H₂O | ~3% (v/v) | 365 nm, 60 s | [10] |

Table 2: Recommended Concentrations and Curing Conditions for Darocur 1173 in Various Research Formulations

Experimental Protocols

Protocol 1: Preparation of a Poly(ethylene glycol) Dimethacrylate (PEG-DMA) Hydrogel

This protocol describes the preparation of a biocompatible hydrogel suitable for cell encapsulation or as a scaffold in tissue engineering research.

Materials:

-

Poly(ethylene glycol)-1000-dimethacrylate (PEG-1000-DMA)

-

Darocur 1173 (2-Hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

UV lamp (λ = 365 nm)

Procedure:

-

Prepare the Hydrogel Precursor Solution (HPS):

-

Dissolve PEG-1000-DMA in PBS to a final concentration of 65 mM.

-

Add Darocur 1173 to the solution to a final concentration of 10 mM.

-

Ensure complete dissolution by vortexing or gentle sonication.

-

-

Photocrosslinking:

-

Pipette the HPS into a suitable mold (e.g., a PDMS mold or between two glass slides with a defined spacer).

-

Expose the HPS to UV light (λ = 365 nm). The exposure time will determine the degree of crosslinking and can be varied (e.g., 4, 6, 8, 10, or 15 minutes) to tailor the hydrogel's properties.[9] The distance from the UV lamp to the sample should be kept constant for reproducibility (e.g., 1 cm).[9]

-

-

Post-curing and Swelling:

-

After UV exposure, carefully remove the crosslinked hydrogel from the mold.

-

To remove any unreacted components, immerse the hydrogel in fresh PBS and allow it to swell to equilibrium, typically for 24 hours, with periodic changes of the PBS.

-

Visualizations

Caption: Mechanism of Darocur 1173-initiated photopolymerization.

Caption: Experimental workflow for hydrogel synthesis using Darocur 1173.

Considerations for Researchers

-

Oxygen Inhibition: Free radical polymerization is susceptible to inhibition by oxygen, which can scavenge the initiating radicals. This can result in incomplete curing, particularly at the surface exposed to air. Performing the polymerization in an inert atmosphere (e.g., under nitrogen) or using higher initiator concentrations can mitigate this effect.

-

Cytotoxicity: While widely used in biomaterials, residual unreacted photoinitiator or its byproducts can exhibit cytotoxicity.[14] It is crucial to thoroughly wash and swell the hydrogels after polymerization to remove any leachable components before conducting cell-based experiments.[14]

-

Light Source and Intensity: The choice of UV light source and its intensity will significantly impact the curing time and the final properties of the polymer.[8] It is essential to use a light source with an emission spectrum that overlaps with the absorption spectrum of Darocur 1173 and to maintain consistent light intensity for reproducible results.

References

- 1. xtgchem.cn [xtgchem.cn]

- 2. Irgacure 1173 CAS No:7473-98-5 [hslg-tech.com]

- 3. sinorawchemical.com [sinorawchemical.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 7. How Does A Photoinitiator Work [qinmuchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. rogersgroup.northwestern.edu [rogersgroup.northwestern.edu]

- 11. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Navigating the Safety Profile of 2-Hydroxy-2-methylpropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2-Hydroxy-2-methylpropiophenone (CAS No. 7473-98-5), a widely used photoinitiator. This document is intended to serve as a critical resource for laboratory personnel and professionals in drug development to ensure safe handling and mitigate potential risks associated with this compound.

Chemical and Physical Properties

2-Hydroxy-2-methylpropiophenone is a clear, colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is presented in Table 1 for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | 102 - 103 °C at 4 mmHg | [3] |

| Density | 1.077 g/mL at 25 °C | [3] |

| Flash Point | 122 °C (251.6 °F) - closed cup | [3] |

| Solubility in Water | 13.3 g/L at 20 °C | [4] |

| Vapor Pressure | 0.006 hPa at 20 °C | [4] |

| Refractive Index | n20/D 1.533 | [3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Hydroxy-2-methylpropiophenone is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][5]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[5]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[5]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category 3, H412: Harmful to aquatic life with long lasting effects.[3][4]

The signal word for this chemical is "Warning".[2]

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling 2-Hydroxy-2-methylpropiophenone. The following diagram outlines the recommended PPE.

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used where there is a risk of splashing.[2][5]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber).[2] A complete suit protecting against chemicals should be worn.[2]

-

Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator should be used.[2]

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes.[2] Do not breathe vapors or mist.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] The substance is light-sensitive and should be protected from light.[6] Store away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures | Reference |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Never give anything by mouth to an unconscious person. | [2] |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [5] |

Accidental Release Measures

In the event of a spill, follow the workflow outlined in the diagram below.

-

Personal Precautions: Use personal protective equipment.[2] Avoid breathing vapors, mist, or gas.[2] Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[2]

Toxicological Information

The toxicological profile of 2-Hydroxy-2-methylpropiophenone has been evaluated through various studies. A summary of the key toxicological data is provided in Table 2.

| Toxicity Test | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1694 mg/kg | [7][8] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Irritating | [5] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Irritating | [5] |

| Ecotoxicity (EC50) | Daphnia magna (Water flea) | Aquatic | > 119 mg/L (48 h) | [2] |

| Ecotoxicity (EC50) | Desmodesmus subspicatus (green algae) | Aquatic | 1.95 mg/L | [2] |

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2]

Experimental Protocols

The toxicological data presented are based on standardized testing guidelines. The following provides an overview of the methodologies for key experiments.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute oral toxicity of a substance.

-

Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The initial dose is selected based on a sighting study to be toxic but not lethal. Subsequent dosing depends on the observed toxicity.[9]

-

Procedure: A single dose of the test substance is administered by gavage.[9] Animals are fasted before dosing.[9] A total of five animals are typically used for each dose level.[9]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.[9]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit), with the untreated skin serving as a control.[10]

-

Procedure: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to the test site for an exposure period of 4 hours.[10]

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days. The reversibility of any observed lesions is also assessed.[10]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test assesses the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (preferably an albino rabbit), with the other eye serving as a control.[11]

-

Procedure: The initial test is performed on a single animal. If a corrosive effect is not observed, a confirmatory test on up to two additional animals is conducted.[11]

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva. The duration of the observation period is sufficient to evaluate the reversibility of the effects.[11]

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute toxicity of a substance to aquatic invertebrates.

-

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[3]

-

Procedure: The test is conducted in a static or semi-static system. Immobilization is recorded at 24 and 48 hours and compared to a control group.[8]

-

Endpoint: The primary endpoint is the EC50, which is the concentration that immobilizes 50% of the daphnids within 48 hours.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Carbon oxides may be formed during combustion.[5]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

This guide is intended to provide comprehensive safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using and consult with your institution's safety officer for any additional guidance.

References

- 1. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 2. nib.si [nib.si]

- 3. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 7. nucro-technics.com [nucro-technics.com]

- 8. shop.fera.co.uk [shop.fera.co.uk]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-2-methylpropiophenone in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-2-methylpropiophenone, a widely used photoinitiator. While quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this guide consolidates the known aqueous solubility data. Furthermore, it outlines a detailed experimental protocol for determining its solubility in a range of common laboratory solvents. This document also includes a visualization of the photoinitiation mechanism, a critical aspect of its application, and a workflow for solubility determination to aid researchers in their experimental design.

Introduction

2-Hydroxy-2-methylpropiophenone, also known as Darocur 1173, is a highly efficient, non-yellowing radical photoinitiator. It is extensively used in UV-curable systems such as inks, coatings, and adhesives. Its primary function is to absorb UV light and generate free radicals, which in turn initiate the polymerization of monomers and oligomers. The solubility of this photoinitiator in a given formulation is a critical parameter that influences the curing efficiency, and the physical and chemical properties of the final cured product. A homogenous solution ensures a uniform distribution of the photoinitiator, leading to consistent and complete curing.

Solubility Data

The solubility of 2-Hydroxy-2-methylpropiophenone is a key factor in its formulation and application. While it is widely reported to have excellent solubility in many common organic solvents, specific quantitative data is sparse in the available literature. Its solubility in water, however, has been documented.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 2-Hydroxy-2-methylpropiophenone in water.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 13.3 g/L |

| Water | 25 | ~25.34 g/L (estimated) |

It is important to note that some sources also describe it as "practically insoluble in water", which may seem contradictory but likely reflects different experimental conditions or qualitative assessments. The provided quantitative values should be considered as experimentally determined benchmarks.

Qualitative Solubility in Organic Solvents

2-Hydroxy-2-methylpropiophenone is generally described as being readily soluble in a wide range of common organic solvents. This high solubility is a key advantage in its application in various formulations. Solvents in which it is expected to be highly soluble include, but are not limited to:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Esters: Ethyl Acetate, Butyl Acetate

-

Aromatic Hydrocarbons: Toluene, Xylene

The lack of specific, publicly available quantitative data for these solvents necessitates that researchers determine the solubility for their specific application and conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 2-Hydroxy-2-methylpropiophenone in a given solvent at a specific temperature. This method is reliable and can be adapted for various liquid solutes and solvents.

Materials

-

2-Hydroxy-2-methylpropiophenone (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum oven

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Hydroxy-2-methylpropiophenone to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the mixture to settle for a short period to let the excess solute sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Accurately weigh the evaporating dish containing the filtered solution.

-

Carefully evaporate the solvent in an oven or vacuum oven at a temperature that is high enough to ensure complete evaporation of the solvent but low enough to prevent degradation of the 2-Hydroxy-2-methylpropiophenone.

-

-

Determination of Solute Mass:

-

Once all the solvent has evaporated, allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dry solute.

-

The mass of the dissolved 2-Hydroxy-2-methylpropiophenone is the final weight of the dish minus the initial weight of the empty dish.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as g/100 mL or g/L, based on the mass of the dissolved solute and the initial volume of the solvent sample.

-

Visualizations

Photoinitiation Signaling Pathway

The primary function of 2-Hydroxy-2-methylpropiophenone is to initiate polymerization upon exposure to UV radiation. This process, known as a Norrish Type I cleavage, is a critical signaling pathway in UV-curing applications.

Caption: Photoinitiation mechanism of 2-Hydroxy-2-methylpropiophenone.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-Hydroxy-2-methylpropiophenone.

Caption: General workflow for the gravimetric determination of solubility.

Conclusion

Understanding the solubility of 2-Hydroxy-2-methylpropiophenone is paramount for its effective use in research and industrial applications. This technical guide has presented the available quantitative data for its aqueous solubility and acknowledged the qualitative nature of its solubility in common organic solvents. The provided detailed experimental protocol offers a reliable method for researchers to determine precise solubility values in their specific solvent systems, thereby enabling better formulation design and optimization of UV-curing processes. The visualizations of the photoinitiation pathway and the experimental workflow further serve as practical tools for both educational and experimental purposes.

An In-depth Technical Guide to 2-Hydroxy-2-methylpropiophenone for Researchers and Drug Development Professionals

Introduction

2-Hydroxy-2-methylpropiophenone is a highly efficient, versatile, and widely utilized Type I photoinitiator. Upon exposure to ultraviolet (UV) radiation, it undergoes a rapid cleavage reaction to generate free radicals, which subsequently initiate polymerization of various monomers and oligomers. This characteristic makes it an indispensable component in a multitude of applications, ranging from UV-curable coatings, inks, and adhesives to advanced biomedical applications such as the synthesis of hydrogels for drug delivery and tissue engineering. This technical guide provides a comprehensive overview of its synonyms, trade names, physicochemical properties, mechanism of action, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Synonyms and Trade Names

2-Hydroxy-2-methylpropiophenone is known by a variety of chemical names and is marketed under several trade names. A clear understanding of these is crucial for identifying this compound in literature and commercial products.

Synonyms:

-

2-hydroxy-2-methyl-1-phenylpropan-1-one (IUPAC Name)[1]

-

2-Benzoyl-2-propanol

-

1-Hydroxy-1-methylethyl phenyl ketone

-

1-Phenyl-2-methyl-2-hydroxypropanone

-

α,α-Dimethyl-α-hydroxyacetophenone[2]

-

Benzoyl isopropanol[1]

-

HMPP[1]

Common Trade Names:

-

Irgacure® 1173[2]

-

Benacure 1173[2]

-

Chivacure 173[2]

-

FirstCure HMPP[2]

-

IHT-PI 1173[2]

-

Micure HP 8[2]

-

Runtecure 1103[2]

-

Sarcure 1121[2]

-

Photoinitiator 1173[1]

Physicochemical and Photochemical Properties

A summary of the key physicochemical and photochemical properties of 2-Hydroxy-2-methylpropiophenone is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 7473-98-5[1] |

| Molecular Formula | C₁₀H₁₂O₂[1] |

| Molecular Weight | 164.20 g/mol [1] |

| Appearance | Colorless to pale yellowish liquid |

| Density | 1.077 g/mL at 25 °C |

| Boiling Point | 102-103 °C at 4 mmHg |

| Melting Point | 4 °C |

| UV Absorption Peaks | 244, 278, 322 nm[1] |

| Fluorescence Emission Peak | ~350 nm[4] |

| Quantum Yield (at 247 nm) | 0.277%[5] |

Mechanism of Action: Photoinitiation

2-Hydroxy-2-methylpropiophenone is classified as a Type I photoinitiator, meaning it undergoes homolytic cleavage (α-cleavage) upon absorption of UV light to directly form two free radical species. This process is known as a Norrish Type I reaction. The generated radicals are a benzoyl radical and a 2-hydroxy-2-propyl radical.[6] Both of these radicals are highly reactive and can efficiently initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, by attacking their carbon-carbon double bonds. This initiation step is the start of a chain reaction that leads to the rapid formation of a crosslinked polymer network, a process central to UV curing technologies.[6]

The photoinitiation process can be visualized as a signaling pathway, starting from the absorption of UV light to the generation of initiating radicals.

Caption: Photoinitiation via Norrish Type I cleavage.

Applications in Drug Development and Research

The ability of 2-Hydroxy-2-methylpropiophenone to rapidly and efficiently initiate polymerization at room temperature with spatial and temporal control has made it a valuable tool in drug development and biomedical research. A primary application is in the synthesis of hydrogels. These three-dimensional polymer networks can encapsulate therapeutic agents and cells, making them excellent candidates for controlled drug delivery systems and tissue engineering scaffolds.